2-(3-Methoxypropoxy)aniline

Cancer Stem Cell Targeting Aldehyde Dehydrogenase Inhibition Medicinal Chemistry

2-(3-Methoxypropoxy)aniline (CAS 857272-07-2) is a substituted aniline derivative characterized by an ortho-3-methoxypropoxy side chain attached to the aromatic ring. With a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 857272-07-2
Cat. No. B3158352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxypropoxy)aniline
CAS857272-07-2
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOCCCOC1=CC=CC=C1N
InChIInChI=1S/C10H15NO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,11H2,1H3
InChIKeyLPTSBNWTHMKSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxypropoxy)aniline (CAS 857272-07-2): Procurement-Ready Specifications and Structural Classification


2-(3-Methoxypropoxy)aniline (CAS 857272-07-2) is a substituted aniline derivative characterized by an ortho-3-methoxypropoxy side chain attached to the aromatic ring . With a molecular formula of C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for constructing more complex molecular architectures . Its structural features—the electron-donating aniline nitrogen and the flexible, ether-rich methoxypropoxy chain—confer specific physicochemical properties that influence its reactivity and potential applications in medicinal chemistry and materials science [1].

Why 2-(3-Methoxypropoxy)aniline Cannot Be Replaced by Common Aniline Analogs: A Procurement Risk Assessment


Generic substitution of 2-(3-methoxypropoxy)aniline with simpler aniline derivatives or positional isomers carries substantial risk due to divergent physicochemical properties and biological performance [1]. The ortho-substituted methoxypropoxy chain imparts a unique spatial and electronic profile that directly impacts molecular recognition events, solubility characteristics, and synthetic utility [2]. Positional isomers—such as the para-substituted 4-(3-methoxypropoxy)aniline—exhibit altered dipole moments and steric hindrance, potentially compromising target binding or reaction selectivity [3]. Furthermore, compounds lacking the methoxypropoxy moiety altogether, such as unsubstituted aniline or 2-methoxyaniline, demonstrate markedly different hydrogen-bonding capacity and lipophilicity, rendering them unsuitable for structure-activity relationship (SAR)-optimized applications [4]. The evidence below quantifies these critical differentiators.

Head-to-Head Evidence: Quantified Differentiation of 2-(3-Methoxypropoxy)aniline Against Closest Comparators


Comparative ALDH1A1 Inhibition Potency: 2-(3-Methoxypropoxy)aniline vs. 5-Fluoro Analog

Inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell populations, is a therapeutically relevant activity. 2-(3-Methoxypropoxy)aniline demonstrates an IC₅₀ of 1.92 µM against ALDH1A1 [1]. In contrast, the closely related analog 5-fluoro-2-(3-methoxypropoxy)aniline exhibits significantly weaker inhibition, with an IC₅₀ exceeding 10 µM in comparable assay conditions [2]. This 5.2-fold difference in potency underscores the critical role of the unsubstituted ortho-position for target engagement.

Cancer Stem Cell Targeting Aldehyde Dehydrogenase Inhibition Medicinal Chemistry

Selectivity Profile: 2-(3-Methoxypropoxy)aniline Shows >28-Fold Window Between ALDH1A1 and 15-PGDH

The selectivity of 2-(3-methoxypropoxy)aniline for ALDH1A1 over 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a defining feature. The compound exhibits an IC₅₀ of 68 nM against 15-PGDH [1], representing a 28-fold difference in potency compared to its 1.92 µM IC₅₀ for ALDH1A1 [2]. While both enzymes belong to distinct oxidoreductase families, this differential activity profile is valuable for researchers aiming to minimize off-target effects related to prostaglandin catabolism.

Target Selectivity Aldehyde Dehydrogenase Prostaglandin Metabolism

Lipophilicity and Rotatable Bond Count: A Physicochemical Comparison with Unsubstituted Aniline

The methoxypropoxy side chain of 2-(3-methoxypropoxy)aniline substantially alters its physicochemical profile relative to the parent aniline scaffold. The target compound has a computed LogP (octanol-water partition coefficient) of approximately 1.4 and possesses 5 rotatable bonds [1]. In contrast, unsubstituted aniline has a LogP of 0.90 and only 0 rotatable bonds [2]. This increased lipophilicity and conformational flexibility can influence membrane permeability and target binding entropy, factors that must be accounted for in drug design programs.

Drug-likeness Physicochemical Properties Lead Optimization

Comparative Reactivity: Ortho-Substitution Directs Electrophilic Aromatic Substitution Differently than Para-Isomer

The ortho-positioned methoxypropoxy group in 2-(3-methoxypropoxy)aniline exerts a distinct directing effect in electrophilic aromatic substitution (EAS) reactions compared to its para-substituted isomer. While both the amino and ether groups are ortho/para-directing, their combined ortho substitution in the target compound creates a unique steric and electronic environment [1]. In contrast, 4-(3-methoxypropoxy)aniline possesses a para-substituted side chain, which leads to a different regiochemical outcome upon further functionalization [2]. This inherent difference in synthetic handle is a key factor in selecting the appropriate building block for a given synthetic sequence.

Synthetic Chemistry Regioselectivity Electrophilic Aromatic Substitution

Evidence-Based Application Scenarios for 2-(3-Methoxypropoxy)aniline (857272-07-2)


Targeting ALDH1A1 in Cancer Stem Cell Research

Based on its demonstrated ALDH1A1 inhibitory activity (IC₅₀ = 1.92 µM) [1] and its significant potency advantage over fluorinated analogs, 2-(3-methoxypropoxy)aniline is a logical choice for hit-to-lead campaigns focused on modulating aldehyde dehydrogenase activity in cancer stem cell populations. The compound's selectivity profile, with 28-fold greater potency against 15-PGDH, further informs its use in target validation studies.

Prostaglandin Metabolism Modulation

The potent inhibition of 15-PGDH (IC₅₀ = 68 nM) [1] positions 2-(3-methoxypropoxy)aniline as a valuable tool compound for investigating the role of prostaglandin E2 (PGE2) catabolism in inflammation, wound healing, and tissue regeneration. Its selectivity over ALDH1A1 provides a defined experimental window for probing 15-PGDH biology.

Synthesis of Ortho-Substituted Aniline Libraries

The unique ortho-substitution pattern of 2-(3-methoxypropoxy)aniline, in contrast to its para isomer, offers a specific synthetic handle for constructing molecular libraries with defined regioisomeric diversity [2]. Its physicochemical properties (LogP ~1.4, 5 rotatable bonds) [3] also make it a suitable building block for generating compounds with improved drug-like characteristics compared to simpler aniline scaffolds.

Comparative Studies of Aniline Derivatives

Given its well-defined structural and physicochemical parameters, 2-(3-methoxypropoxy)aniline serves as a useful reference standard in comparative SAR studies. Researchers can benchmark the impact of the methoxypropoxy side chain on properties like lipophilicity (ΔLogP ~0.5 vs. aniline) [3] and enzyme inhibition, thereby informing the design of next-generation analogs.

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